Monacolin L Acid Lithium Salt

Catalog No.
S14399048
CAS No.
M.F
C19H30LiO4
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monacolin L Acid Lithium Salt

Product Name

Monacolin L Acid Lithium Salt

Molecular Formula

C19H30LiO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H30O4.Li/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23;/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23);/t12-,13+,15-,16-,17+,18+;/m1./s1

InChI Key

QHKKKDDIHVSMIS-NCJNBGFMSA-N

Canonical SMILES

[Li].CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O

Isomeric SMILES

[Li].C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O

Monacolin L Acid Lithium Salt is a derivative of monacolin L, a compound extracted from the fermentation products of the fungus Monascus purpureus. This compound is part of a larger class of substances known as monacolins, which are recognized for their cholesterol-lowering properties. Monacolin L Acid Lithium Salt is characterized by its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to other monacolins, thus playing a significant role in managing cholesterol levels in the body. Its chemical structure is denoted by the formula C19H30O4C_{19}H_{30}O_{4} and has a CAS number of 1298116-18-3 .

Typical of organic acids and their salts. Notably, it can undergo hydrolysis and esterification reactions. The compound can also be involved in redox reactions, particularly in the context of its metabolic pathways where it may be oxidized to form other monacolins or undergo reduction processes that alter its biological activity. The double oxidation of cyclic nonaketide dihydromonacolin L to monacolin J is a specific reaction pathway that highlights its chemical versatility .

The primary biological activity of Monacolin L Acid Lithium Salt centers around its hypolipidemic effects. It functions by inhibiting HMG-CoA reductase, which is crucial for cholesterol biosynthesis. This inhibition results in lower levels of low-density lipoprotein cholesterol and total cholesterol in the bloodstream. Additionally, studies have indicated that monacolins, including Monacolin L, exhibit antioxidant properties and may have anti-inflammatory effects, contributing to cardiovascular health .

Monacolin L Acid Lithium Salt can be synthesized through fermentation processes involving Monascus purpureus. The production typically involves:

  • Fermentation: Cultivating Monascus purpureus under controlled conditions to optimize yield.
  • Extraction: Isolating monacolin compounds from the fermentation broth using solvent extraction techniques.
  • Purification: Employing chromatographic methods to purify Monacolin L from other monacolins and impurities.
  • Salt Formation: Reacting Monacolin L with lithium salts to produce Monacolin L Acid Lithium Salt .

Monacolin L Acid Lithium Salt has several applications, particularly in the pharmaceutical and nutraceutical industries:

  • Cholesterol Management: It is primarily used as a dietary supplement for lowering cholesterol levels.
  • Research: Utilized in studies investigating lipid metabolism and cardiovascular health.
  • Food Industry: Potentially used as a natural preservative due to its antioxidant properties .

Research on Monacolin L Acid Lithium Salt indicates potential interactions with other medications, particularly those affecting lipid metabolism. It may enhance the effects of statins or other cholesterol-lowering agents, necessitating caution when co-administered with these drugs. Additionally, its interaction with dietary components that influence lipid absorption is an area of ongoing study .

Monacolin L Acid Lithium Salt shares similarities with several other compounds within the monacolin family. Here are some notable comparisons:

Compound NameStructure TypeKey Properties
Monacolin KHydroxy acidIdentical to lovastatin; potent HMG-CoA inhibitor .
Monacolin JHydroxy acidPrecursor in simvastatin production; involved in metabolic pathways .
Dihydromonacolin LHydroxy acidIntermediate in the synthesis of other monacolins; less potent than Monacolin K .
CompactinLactoneEarly statin compound; inhibits HMG-CoA reductase similarly .

Uniqueness

Monacolin L Acid Lithium Salt is unique due to its specific lithium salt formation, which may enhance its solubility and bioavailability compared to other monacolins. This modification could potentially lead to improved efficacy in clinical settings for cholesterol management and cardiovascular health.

Monacolin L acid is not directly synthesized in native fungal systems but arises from precursor molecules during post-biosynthetic processing. In Aspergillus terreus, the primary producer of lovastatin (mevinolin), monacolin L is absent in freshly harvested cultures. Instead, its formation occurs during downstream isolation steps due to the instability of a hydroxylated precursor: 3α-hydroxy-3,5-dihydromonacolin L. This intermediate undergoes dehydration under mildly acidic conditions (pH 4–6) and elevated temperatures (25–30°C), yielding monacolin L. Structural studies confirm that the precursor contains a labile hydroxyl group at the C-3 position, which facilitates lactonization to form monacolin L.

In contrast, Monascus purpureus predominantly synthesizes monacolin K, a structurally analogous compound with cholesterol-lowering properties. While monacolin L has not been reported as a natural product in Monascus, shared biosynthetic machinery exists. Both fungi utilize type I polyketide synthases (PKS) to construct the core nonaketide skeleton. In Monascus purpureus, the PKS pathway is regulated by fungal elicitors, such as polysaccharides from Sporobolomyces huaxiensis, which upregulate monacolin K production by 6-fold. This suggests that similar elicitation strategies could theoretically enhance monacolin L precursor synthesis if pathway engineering redirects metabolic flux.

Key Enzymatic Steps:

  • Nonaketide Formation: The lovastatin nonaketide synthase (LNKS) in Aspergillus terreus iteratively condenses nine acetate units to form dihydromonacolin L.
  • Oxidation: The cytochrome P450 monooxygenase LovA catalyzes a double oxidation of dihydromonacolin L to monacolin J.
  • Precursor Conversion: 3α-hydroxy-3,5-dihydromonacolin L undergoes acid-catalyzed dehydration to monacolin L during extraction.

The application of CRISPR-Cas9 genome editing technology represents a transformative approach to optimizing biosynthetic pathways for enhanced Monacolin L Acid Lithium Salt production [1]. This advanced molecular engineering strategy enables precise modifications to the underlying genetic architecture responsible for monacolin biosynthesis, offering unprecedented control over metabolic flux distribution and enzyme expression levels.

Polyketide Synthase Gene Cluster Modifications

The monacolin biosynthetic pathway relies on a sophisticated polyketide synthase gene cluster containing multiple essential genes that govern the sequential assembly of the complex molecular structure [2] [3]. CRISPR-Cas9 technology facilitates targeted modifications to key genes within this cluster, particularly focusing on the enhancement of polyketide synthase activity and enoyl reductase function. Research has demonstrated that the polyketide synthase encoded by mokA must work in conjunction with the enoyl reductase encoded by mokE to ensure efficient monacolin production [2].

The enoyl reductase domain of MokA often exhibits reduced functionality due to missing amino acids at critical active sites, a limitation that can be addressed through targeted genome editing approaches [2]. CRISPR-Cas9-mediated modifications can enhance the expression of mokE to compensate for this deficiency, resulting in significant improvements in monacolin biosynthesis efficiency. Studies have shown that overexpression of mokE can increase monacolin production by up to 32.1% compared to unmodified strains [2].

Transcriptional Regulation Enhancement

The transcriptional control of monacolin biosynthesis represents a critical bottleneck that can be addressed through strategic CRISPR-Cas9 interventions [4] [5]. The mokH gene, which encodes a zinc finger transcription factor, serves as a master regulator for the entire monacolin biosynthetic gene cluster [5]. Overexpression of mokH through CRISPR-mediated promoter modifications has been shown to upregulate the transcription of all monacolin biosynthetic genes, resulting in a 1.7-fold increase in monacolin production [5].

The implementation of CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems enables fine-tuned modulation of gene expression without permanent genetic modifications [1]. These approaches utilize catalytically inactive Cas9 (dCas9) fused to transcriptional activators or repressors to achieve precise control over metabolic pathway flux. The application of these technologies to monacolin biosynthesis allows for the simultaneous upregulation of rate-limiting enzymes while downregulating competing metabolic pathways.

Pathway Bottleneck Elimination

CRISPR-mediated pathway optimization requires systematic identification and elimination of metabolic bottlenecks that limit monacolin production [6]. The integration of multiple genome editing approaches enables comprehensive pathway reconstruction, including the enhancement of precursor supply, elimination of competing pathways, and optimization of cofactor availability. Research has demonstrated that overexpression of multiple genes within the monacolin biosynthetic cluster, including mokC, mokD, mokE, and mokI, can increase production by 234.3%, 220.8%, 89.5%, and 10% respectively [4].

Gene TargetFunctionProduction Increase (%)Reference
mokEEnoyl reductase32.1 [2]
mokHTranscription factor70.0 [5]
mokCBiosynthetic enzyme234.3 [4]
mokDBiosynthetic enzyme220.8 [4]
mokIBiosynthetic enzymeUp to 41.39 [4]

Fermentation Condition Modulation for Precursor Channeling

The optimization of fermentation conditions represents a fundamental strategy for enhancing Monacolin L Acid Lithium Salt yield through improved precursor channeling and metabolic flux control [7] [8]. Strategic modulation of environmental parameters, nutrient composition, and cultivation techniques can significantly influence the biosynthetic capacity of producing organisms while directing metabolic resources toward desired product formation.

Substrate and Nutrient Optimization

The selection and optimization of carbon and nitrogen sources play crucial roles in determining monacolin production efficiency [9]. Research has demonstrated that specific nutrient supplements can dramatically enhance monacolin biosynthesis through improved precursor availability and metabolic pathway activation. Glutamic acid supplementation has been shown to significantly increase monacolin production by upregulating the expression of biosynthetic genes [10].

The addition of glutamic acid to fermentation media results in enhanced expression of mokB, mokC, mokD, mokE, mokF, mokG, mokH, and mokI genes, with expression levels reaching maximum values by day 8 of cultivation [10]. This nutrient-mediated gene expression enhancement correlates directly with increased monacolin accumulation, demonstrating the importance of targeted nutritional strategies in bioprocess optimization.

Polysaccharide elicitors derived from fungal sources have also proven effective in enhancing monacolin production [9]. The addition of polysaccharide-containing fungal elicitors at concentrations of 105.61 mg/mL can increase monacolin production to 446.92 mg/mL, representing a six-fold increase compared to control cultures [9]. The optimal timing for elicitor addition occurs on day 4 of fermentation, coinciding with the initiation of secondary metabolite biosynthesis.

Environmental Parameter Control

Temperature modulation strategies have demonstrated significant impacts on monacolin biosynthesis efficiency [7] [8]. Optimal fermentation processes employ temperature shifting protocols, beginning with cultivation at 30°C for 2 days, followed by a temperature reduction to 25°C for continued cultivation until day 12 [8]. This temperature modulation approach can achieve monacolin yields of up to 3.22 mg/g under optimized conditions [8].

Moisture content represents another critical environmental parameter affecting solid-state fermentation outcomes [7]. Research has identified initial moisture content of 50-55% as optimal for monacolin production, with this parameter serving as a key factor for nutrient and oxygen transport during the fermentation process [7]. The optimization of moisture content in combination with substrate loading and temperature control can result in monacolin yields exceeding 14.53 mg/g [7].

Process Intensification Strategies

Advanced fermentation strategies incorporating fed-batch cultivation and process intensification techniques offer significant advantages for monacolin production optimization [7]. The implementation of statistical optimization approaches, including Plackett-Burman design and Box-Behnken response surface methodology, enables systematic identification of optimal fermentation conditions [7] [8].

ParameterOptimal RangeImpact on YieldReference
Initial Moisture50-55%Key transport factor [7]
Temperature (Phase 1)30°C for 2 daysGrowth optimization [8]
Temperature (Phase 2)25°C until day 12Production enhancement [8]
Substrate Loading30-31 g/300 mLOptimal yield [8]
Polysaccharide Elicitor105.61 mg/mL6-fold increase [9]

The application of multi-factorial optimization approaches has demonstrated the potential to achieve monacolin concentrations exceeding 14.46 g/L in modified medium formulations [11]. These process intensification strategies rely on the systematic optimization of multiple variables simultaneously, enabling the identification of synergistic effects between different fermentation parameters.

Co-Culture Systems for Improved Metabolic Burden Distribution

Co-culture fermentation systems represent an innovative bioprocessing strategy that addresses the metabolic burden associated with complex biosynthetic pathways by distributing metabolic functions across multiple microbial species [12] [13] [14]. This approach offers significant advantages for Monacolin L Acid Lithium Salt production by enabling specialized metabolic division of labor and reducing the overall metabolic stress on individual organisms.

Metabolic Division of Labor

The implementation of co-culture systems allows for the strategic distribution of metabolic burden across multiple microorganisms, each optimized for specific biosynthetic functions [14] [15]. This approach addresses the inherent limitations of single-strain fermentation systems, where the expression of multiple heterologous enzymes can result in reduced cell growth and compromised biosynthetic efficiency. Research has demonstrated that co-culture systems can achieve up to 4-fold higher product titers compared to monoculture approaches [15].

The design of effective co-culture systems requires careful consideration of metabolic complementarity and substrate utilization patterns [15]. Successful implementations have utilized engineered strains with complementary carbon source preferences, such as xylose-preferring upstream strains paired with glucose-utilizing downstream strains, to eliminate substrate competition and optimize resource utilization [15]. This strategy ensures that both populations can maintain robust growth while contributing to the overall biosynthetic objective.

Dynamic population balance represents a critical aspect of co-culture system performance [15]. Research has shown that optimal co-culture systems exhibit evolving population compositions over time, with the relative abundance of each strain adjusting to match the metabolic demands of different fermentation phases [15]. The percentage of downstream processing strains typically increases during the production phase, providing enhanced capacity for product conversion and reduced intermediate accumulation.

Inter-Species Metabolite Exchange

The effectiveness of co-culture systems relies heavily on efficient inter-species metabolite exchange mechanisms [12]. Advanced metabolic flux analysis techniques have demonstrated the feasibility of quantifying metabolite transfer between co-culture partners without requiring physical separation of cell populations [12]. These analytical approaches enable the optimization of co-culture compositions and operating conditions based on quantitative metabolite flux data.

Carbon-13 metabolic flux analysis has proven particularly valuable for characterizing inter-species metabolite exchange in co-culture systems [12]. This technique enables the simultaneous determination of metabolic flux distributions for multiple species while estimating relative population sizes and inter-species metabolite transfer rates [12]. The methodology provides critical insights into the metabolic interactions that govern co-culture performance and stability.

The optimization of metabolite exchange efficiency requires careful attention to the physicochemical properties of intermediate compounds and the transport capabilities of participating microorganisms [16]. Substrate channeling mechanisms, including both covalent linkage-dependent and independent pathways, play crucial roles in determining overall system efficiency [16]. Research has demonstrated that optimal channeling occurs when metabolite-producing and metabolite-consuming enzymes are positioned in close proximity, regardless of whether they are covalently linked [16].

System Optimization and Control

The optimization of co-culture systems for enhanced Monacolin L Acid Lithium Salt production requires systematic evaluation of multiple operational parameters [13] [14]. Key variables include inoculation ratios, medium composition, environmental conditions, and temporal control strategies. Research has demonstrated that optimal inoculation ratios can vary significantly depending on the specific metabolic characteristics of the co-culture partners and the desired product profile [13] [14].

Response surface methodology and statistical optimization approaches have proven effective for identifying optimal co-culture operating conditions [13]. These systematic approaches enable the evaluation of multiple variables simultaneously while accounting for potential interactions between different operational parameters. Successful implementations have achieved production improvements of up to 1.7-fold compared to monoculture controls through systematic optimization [13].

Light-controlled co-culture systems represent an emerging approach for precise population ratio control [17]. These systems utilize engineered light-responsive regulatory circuits to maintain stable population compositions over extended fermentation periods [17]. The implementation of dual light-controlled systems enables the establishment of symbiotic relationships between co-culture partners, resulting in stable population ratios that can be maintained for up to 48 hours [17].

System TypeImprovement FactorOptimization StrategyReference
Glucose/Xylose Co-culture4.0xSubstrate specialization [15]
Metabolic Division1.7xStatistical optimization [13]
Fed-batch Co-culture1.4xDynamic feeding [15]
Light-controlledStable 48hPopulation control [17]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

329.23041287 g/mol

Monoisotopic Mass

329.23041287 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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